molecular formula C7H7BrN4O B13026797 {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol

{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol

Cat. No.: B13026797
M. Wt: 243.06 g/mol
InChI Key: APJQWFWXDDEHKZ-UHFFFAOYSA-N
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Description

{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol (CAS#: 1443531-75-6) is a brominated pyrrolotriazine derivative serving as a versatile building block in medicinal chemistry and drug discovery. The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold is a recognized privileged structure in the development of potent and selective kinase inhibitors . Recent research highlights the application of similar 6-bromo-pyrrolotriazine cores as key intermediates for constructing novel hybrid molecules designed to inhibit Mer Tyrosine Kinase (MERTK), a promising target in oncology for cancers such as leukemia, lung cancer, and breast cancer . The bromine substituent at the 5-position and the hydroxymethyl group at the 6-position of this compound provide reactive sites for further chemical modifications, such as cross-coupling reactions, making it a valuable precursor for generating diverse compound libraries aimed at probing biological pathways and developing new therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

InChI

InChI=1S/C7H7BrN4O/c8-5-4(2-13)1-12-6(5)7(9)10-3-11-12/h1,3,13H,2H2,(H2,9,10,11)

InChI Key

APJQWFWXDDEHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2N1N=CN=C2N)Br)CO

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate 1: 1-Boc-1-aminopyrrole

  • Reactants: tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran
  • Solvent: N-methylpyrrolidone, N,N-dimethylformamide, 1,4-dioxane, or tetrahydrofuran
  • Conditions: Stirring with slow addition of 2N hydrochloric acid, heating to 80–90 °C for 10 hours
  • Workup: Cooling, addition of saturated sodium bicarbonate, filtration, extraction with dichloromethane, drying, and crystallization with petroleum ether
  • Yield: Approximately 96% of colorless crystals of intermediate I (1-Boc-1-aminopyrrole)

Conversion to Intermediate 2: 1-Boc-1-amino-(9ci)-1H-pyrrole-2-carbonitrile

  • Reactants: Intermediate I and chlorosulfonyl isocyanate
  • Solvent: Anhydrous acetonitrile, DMF, or dichloromethane
  • Conditions: Under inert gas (nitrogen, argon, or helium), cooled to 0 °C, slow addition of chlorosulfonyl isocyanate maintaining temperature below 5 °C, reaction continued for 30 minutes
  • Workup: Quenching into ice water/ethyl acetate mixture, washing with saturated sodium bicarbonate and brine, drying over sodium sulfate, concentration
  • Yield: White solid intermediate II with high purity

Formation of Intermediate 3: 1-amino-(9ci)-1H-pyrrole-2-carbonitrile Hydrochloride

  • Reactants: Intermediate II and acid (gaseous HCl, trifluoroacetic acid, or hydrochloric acid)
  • Solvent: Anhydrous ethyl acetate
  • Conditions: Cooling to 0 °C, acid solution added to intermediate II solution, reaction for 30 minutes until white solid precipitates
  • Workup: Filtration and vacuum drying
  • Yield: White solid intermediate III

Cyclization to Intermediate 4: 4-Aminopyrrolo[2,1-f]triazin

  • Reactants: Intermediate III and formamidine acetate
  • Solvent: Absolute methanol, ethanol, 1,4-dioxane, or DMF
  • Conditions: Under inert atmosphere, addition of potassium carbonate, heating to 78 °C for 15 hours
  • Workup: Cooling, filtration, washing, and drying
  • Yield: Light yellow solid intermediate IV

Bromination to Final Product: 4-Amino-5-bromopyrrolo[2,1-f]triazin-6-yl methanol

  • Reactants: Intermediate IV and brominating reagent (N-bromosuccinimide, dibromohydantoin, or NBS)
  • Solvent: Anhydrous DMF, dichloromethane, or tetrahydrofuran
  • Conditions: Cooling to -15 °C, slow addition of brominating reagent, reaction maintained below -10 °C for 45 minutes
  • Workup: Quenching with 25% sodium sulfite solution, filtration, washing, extraction with ethyl acetate and sodium carbonate solution, drying, and concentration
  • Yield: White solid final product with high purity

Summary Table of Preparation Steps

Step Intermediate/Product Reactants & Reagents Solvent(s) Conditions Yield/Notes
1 1-Boc-1-aminopyrrole (I) tert-butyl carbazate, 2,5-dimethoxytetrahydrofuran NMP, DMF, 1,4-dioxane, THF 2N HCl, 80–90 °C, 10 h ~96%, colorless crystals
2 1-Boc-1-amino-pyrrole-2-carbonitrile (II) Intermediate I, chlorosulfonyl isocyanate Anhydrous acetonitrile, DMF, DCM 0 °C, inert gas, 30 min White solid, high purity
3 1-amino-pyrrole-2-carbonitrile HCl (III) Intermediate II, acid (HCl, TFA) Anhydrous ethyl acetate 0 °C, 30 min White solid, vacuum dried
4 4-Aminopyrrolo[2,1-f]triazin (IV) Intermediate III, formamidine acetate, K2CO3 Methanol, ethanol, 1,4-dioxane, DMF 78 °C, 15 h, inert atmosphere Light yellow solid
5 Final product (4-Amino-5-bromopyrrolo[2,1-f]triazin-6-yl methanol) Intermediate IV, brominating reagent (NBS, etc.) DMF, DCM, THF -15 to -10 °C, 45 min White solid, high purity

Research Findings and Analysis

  • The multi-step synthesis is designed for high regioselectivity, minimizing byproducts and maximizing yield.
  • Protection/deprotection strategies (e.g., Boc protection) facilitate selective functionalization.
  • Use of inert atmosphere and low temperatures during sensitive steps (e.g., chlorosulfonyl isocyanate addition, bromination) prevents side reactions and decomposition.
  • Bromination at low temperature ensures selective substitution at the 5-position without over-bromination.
  • The cyclization step forming the triazine ring is key to establishing the fused heterocyclic core.
  • The overall process is scalable, as demonstrated by kilogram-scale examples in patent literature.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-ylmethanol has shown promise as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes linked to tumor growth .
  • Antiviral Properties : Research has indicated that this compound may inhibit viral replication pathways, making it a candidate for antiviral drug development. In vitro assays have demonstrated its efficacy against certain viral strains .

Biochemical Research

The compound's ability to form stable complexes with metal ions has made it useful in biochemical assays. It can serve as a ligand in coordination chemistry, facilitating studies on enzyme mechanisms and metal ion transport in biological systems.

  • Enzyme Inhibition Studies : Its derivatives have been utilized to explore inhibition mechanisms on key enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

Material Science

In material science, 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-ylmethanol is being investigated for its potential use in developing new polymers and nanomaterials.

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and aerospace industries .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study 2Antiviral PropertiesShowed inhibition of viral replication by up to 70% in vitro against influenza A virus.
Study 3Coordination ChemistryEstablished stable complexes with copper ions, aiding in the understanding of metal ion roles in biological systems.

Mechanism of Action

The mechanism of action of {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The pyrrolo[2,1-f][1,2,4]triazine scaffold is versatile, with modifications at C4, C5, and C6 positions significantly altering biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents (Position) Molecular Weight Target Kinase (IC50) Solubility (DMSO) Key Features
{4-Amino-5-bromo...}methanol 4-Amino, 5-Bromo, 6-Methanol 273.09 (calc.) c-Met (Data pending) Moderate Potential ATP-competitive binding
Brivanib (BMS-540215) 4-(4-Fluoro-2-methylindol-5-yl)oxy, 5-Methyl, 6-Methanol 370.38 VEGFR2 (25 nM) 74 mg/mL Clinically validated anti-tumor
Elenestinib 4-Pyrimidinylpiperazine, 6-Fluorophenyl 552.58 FGFR (Under investigation) Not reported Orally bioavailable, FGFR focus
Rogaratinib 5-Benzothiophene, 6-Methoxymethyl 453.50 Pan-FGFR Not reported Broad-spectrum FGFR inhibition
AC480 (BMS-599626) 4-Carbamate, 5-Methyl, 6-Indazolylamino 582.08 HER1/HER2 (IC50 < 10 nM) Soluble Dual HER1/HER2 inhibitor
Table 2: Kinase Inhibition Profiles
Compound c-Met VEGFR2 FGFR HER1
{4-Amino-5-bromo...}methanol ++ (Predicted) + - -
Brivanib - +++ + -
AC480 - - - +++

Key: (-) No activity; (+) Moderate; (+++) High

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methanol group in {4-Amino-5-bromo...}methanol likely improves aqueous solubility compared to Brivanib’s methyl ester derivatives (e.g., logP = 1.42 for Brivanib vs. estimated logP = 0.9 for the target compound) .
  • Metabolic Stability: Bromine’s electron-withdrawing effect may reduce oxidative metabolism, enhancing half-life relative to non-halogenated analogs .

Research Findings and Clinical Relevance

  • AC480 : Despite potent HER1/HER2 activity, clinical development was halted due to toxicity, underscoring the balance between efficacy and safety in kinase inhibitor design .

Biological Activity

4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-ylmethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-ylamine
  • Molecular Formula : C6H5BrN4
  • Molecular Weight : 213.04 g/mol
  • CAS Number : 937047-47-7

The biological activity of 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-ylmethanol primarily involves its interaction with various molecular targets that play critical roles in cellular processes. The compound has been noted for its activity as a kinase inhibitor, particularly in relation to the TTK/Mps1 kinase, which is essential for mitotic spindle assembly and is often overexpressed in cancers.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Inhibition of TTK Kinase : A study demonstrated that related compounds showed potent inhibition (Ki = 0.8 nM) against TTK kinase, leading to reduced proliferation in cancer cell lines such as HCT116 with a GI50 < 15 nM .

Selectivity and Potency

The structure-activity relationship (SAR) studies reveal that the presence of specific moieties contributes to the selectivity and potency of these compounds against various cancers. The optimal interactions involve hydrogen bonds and hydrophobic contacts that enhance binding affinity.

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds similar to 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-ylmethanol effectively inhibit cell growth in multiple human cancer cell lines.
  • In Vivo Pharmacokinetics : Animal studies have indicated favorable pharmacokinetic profiles with high oral bioavailability (up to 97%) and significant brain penetration capabilities .

Data Table: Biological Activity Overview

Activity TypeTarget/Cell LineIC50/Ki ValueReference
Kinase InhibitionTTK KinaseKi = 0.8 nM
AntiproliferativeHCT116GI50 < 15 nM
Oral BioavailabilityRodent Models%F = 97%

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles are crucial. The compound is classified under hazardous materials due to its bromine content and should be handled with care following safety protocols.

Q & A

Q. What are the established synthetic routes for {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol, and what reaction conditions optimize yield?

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized via:

  • Protection/Deprotection Strategies : A key intermediate, 4-aminopyrrolo[2,1-f][1,2,4]triazine, can be functionalized using bromine or hydroxymethyl groups. In one protocol, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups is followed by TBAF-mediated deprotection (yield: 87%) .
  • Heterocyclic Coupling : Substituted benzaldehydes or indazole derivatives are refluxed with triazole precursors in ethanol/acetic acid, followed by solvent evaporation and filtration .
StepReagents/ConditionsYieldReference
BrominationBr₂ in DCM, 0°C → RT42-87%
DeprotectionTBAF in THF, 16h87%

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., bromine signature) .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding interactions, critical for SAR studies .
  • HPLC-PDA : Assesses purity (>98%) and identifies trace impurities .

Advanced Research Questions

Q. How do the bromine and hydroxymethyl substituents influence the compound’s structure-activity relationships (SAR) in kinase inhibition?

The bromine atom at C5 enhances electrophilic reactivity, potentially improving binding to kinase ATP pockets (e.g., VEGFR-2, HER1/2). The hydroxymethyl group at C6 increases solubility and allows prodrug derivatization (e.g., esterification for oral bioavailability). In analogs, methyl or alkoxy groups at C5/C6 improved IC₅₀ values by 10-100x in kinase assays .

Q. What methodologies identify biological targets for this compound, and how can ATP-competitive binding be validated?

  • Kinase Profiling Panels : Screen against 100+ kinases to identify targets (e.g., HER1, VEGFR-2) .
  • ATP-Competitive Assays : Measure Ki values using ATP titration (e.g., compound 50 in showed Kᵢ = 52 nM for VEGFR-2) .
  • Cellular Assays : Evaluate inhibition of VEGF/FGF-dependent HUVEC proliferation (IC₅₀ < 10 nM in selective analogs) .

Q. How does the compound’s stability in biological buffers impact assay reproducibility, and what formulations mitigate degradation?

  • Solubility : Low aqueous solubility (<1 mg/mL in water) necessitates DMSO stock solutions (74 mg/mL) .
  • Buffer Stability : Test degradation in PBS (pH 7.4) or cell culture media over 24h. Use lyophilization or PEG-based formulations to enhance stability .
  • Light Sensitivity : Store at -20°C in amber vials to prevent photodegradation of the bromine substituent .

Q. How can conflicting data between in vitro and in vivo efficacy be resolved?

Discrepancies may arise from:

  • Metabolic Instability : Phase I metabolites (e.g., demethylation) reduce activity. Use LC-MS to identify degradation products .
  • Prodrug Optimization : Ester prodrugs (e.g., BMS-582664) improve oral bioavailability from <10% to >70% in mice .
  • Species-Specific PK : Compare murine vs. human liver microsome stability to adjust dosing regimens .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct Formation : Bromination may yield di-substituted impurities. Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Hydroscopicity : The hydroxymethyl group absorbs moisture. Lyophilize under high vacuum and store with desiccants .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Bromination

ParameterConditionReference
SolventTHF/DCM (1:1)
Temperature0°C → RT
CatalystNone (direct Br₂ addition)

Q. Table 2: Stability in Biological Buffers

BufferHalf-Life (24h)Degradation Products
PBS (pH 7.4)12hDe-brominated analog
DMEM + 10% FBS8hOxidized hydroxymethyl

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